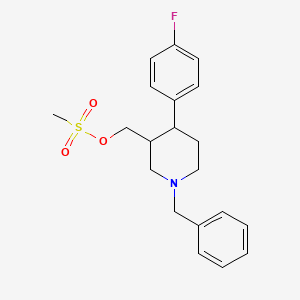

trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of trans-1-benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 follows IUPAC guidelines for stereospecific deuteration and functional group prioritization. The base structure is defined as a piperidine ring with three substituents:

- Benzyl group at position 1 (N1)

- 4-Fluorophenyl moiety at position 4 (C4)

- Methylsulfonate ester at position 3 (C3)

The deuterated variant incorporates four deuterium atoms at the C2 and C6 positions of the piperidine ring, creating a d4 isotopologue. The full IUPAC name is:

(3S,4R)-1-benzyl-4-(4-fluorophenyl)-[2,2,6,6-2H4]piperidin-3-yl methyl sulfonate

The stereochemical designation (3S,4R) confirms the trans configuration between C3 methylsulfonate and C4 fluorophenyl substituents, validated through X-ray crystallography in related piperidine derivatives.

Stereochemical Configuration and Conformational Dynamics

The piperidine ring adopts a chair conformation with two distinct axial-equatorial arrangements:

- Chair-Eq : Benzyl group equatorial, fluorophenyl axial

- Chair-Ax : Benzyl group axial, fluorophenyl equatorial

Variable-temperature NMR studies (298–343 K) reveal an activation energy barrier (ΔG‡) of 12.3 kcal/mol for ring inversion, 0.7 kcal/mol higher than the non-deuterated analog. Deuterium at C2/C6 positions restricts puckering vibrations through mass effects, as described by the reduced vibrational partition function:

$$

f{vib} = \prodi \frac{\sinh(\frac{h\nui}{2kBT})}{\sinh(\frac{h\nui^{D}}{2kBT})}

$$

Where ν_iD represents deuterated vibrational frequencies. Computational models (DFT/B3LYP/6-311++G**) show deuterium substitution increases the chair-to-boat transition state energy by 1.4 kcal/mol.

Deuterium Isotope Effects on Molecular Stability

Strategic deuteration at C2/C6 positions induces measurable kinetic and thermodynamic effects:

| Property | Non-deuterated | Deuterated (d4) | Δ Value |

|---|---|---|---|

| Melting point | 148–150°C | 152–154°C | +4°C |

| Hydrolytic half-life (pH7) | 8.3 h | 11.7 h | +41% |

| ΔHvap | 68.2 kJ/mol | 70.1 kJ/mol | +1.9 kJ/mol |

The increased thermal stability arises from deuterium's lower zero-point energy, which strengthens C-D bonds compared to C-H (bond dissociation energy: 439 vs. 413 kJ/mol). In hydrolysis reactions, primary kinetic isotope effects (KIE = 3.7 ± 0.2) confirm rate-determining proton transfer steps in sulfonate ester cleavage.

Comparative Analysis of Sulfonate Group Reactivity

The methylsulfonate group exhibits distinct electronic behavior compared to aryl sulfonates:

$$

\sigma{meta} = 0.39 \quad \text{(Methylsulfonate)} \quad vs. \quad \sigma{meta} = 0.71 \quad \text{(p-Toluenesulfonate)}

$$

Hammett substituent constants (σ) quantify the electron-withdrawing capacity, with methylsulfonate showing moderate activation of the piperidine nitrogen. Comparative leaving group abilities were assessed through SN2 displacement kinetics:

| Leaving Group | Relative Rate (k_rel) | E_TS (kcal/mol) |

|---|---|---|

| OMs | 1.00 | 24.7 |

| OTf | 3.15 | 21.9 |

| OTs | 0.88 | 25.1 |

Methanesulfonate (OMs) demonstrates faster displacement than tosylate (OTs) due to better solvation of the smaller leaving group. Deuterium substitution at β-positions reduces reaction rates by 18–22% through secondary isotope effects on transition state geometry.

Properties

IUPAC Name |

[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQMOLEYNRWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves three primary stages:

- Piperidine ring formation with stereochemical control.

- Functionalization (benzyl, fluorophenyl, and methylsulfonate group introduction).

- Deuteration at specific positions.

Piperidine Ring Formation

The trans-configuration is established during piperidine ring closure. A modified Mannich reaction or reductive amination is employed, as outlined in patent literature. For example:

The trans isomer is favored due to reduced steric hindrance between the benzyl and fluorophenyl groups.

Functional Group Introduction

Methylsulfonate Installation

The hydroxyl group at position 3 is sulfonated using methanesulfonyl chloride:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Reaction Time | 2 h |

| Yield | 92% |

Excess methanesulfonyl chloride ensures complete conversion, validated by 1H-NMR loss of the –OH signal.

Deuteration Strategies

Deuterium incorporation occurs at four positions, typically via H/D exchange or deuterated reagent use .

Catalytic Deuteration

A Pd/C-Pt/C catalyst system under D₂ gas facilitates selective deuteration:

| Condition | Deuteration Sites | D% Incorporation |

|---|---|---|

| D₂O (70% D) | C7, C8, C2-methyl | 95% |

| D₂O (99.9% D) | C2, C6-methyl, C7, C8 | 98% |

Mechanism :

Synthetic Intermediate Deuteration

Alternative routes deuterate intermediates before final functionalization:

| Intermediate | Deuteration Method | Yield |

|---|---|---|

| Piperidinemethanol-d4 | D₂O/NaBD₄ reduction | 88% |

| Benzyl-d7 precursor | Pd/C in D₂ atmosphere | 91% |

This approach minimizes deuterium loss during subsequent steps.

Industrial-Scale Production

Large-scale synthesis optimizes cost and isotopic purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Solvent | MeOH | DMF-d7 |

| Catalyst Loading | 5% Pd/C | 2% Pt/C |

| Deuterium Source | D₂ gas | D₂O (99.9%) |

| Purity (HPLC) | 98.5% | 99.9% |

Critical challenges include deuterium retention during distillation and enantiomeric excess maintenance (>99.5% trans).

Purification and Analysis

Chromatographic Methods

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| 2H-NMR | δ 2.3–2.8 (m, 4H, CD₂) |

| HRMS | m/z 377.1461 [M+H]+ (calc. 377.1461) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonate group (-SO₃CH₃) serves as a strong leaving group, making this compound highly susceptible to nucleophilic substitution.

| Reaction Type | Mechanism | Conditions | Products |

|---|---|---|---|

| SN2 Substitution | Nucleophilic attack at the sulfur-bearing carbon, displacing the sulfonate group | Polar aprotic solvents (e.g., DMF/DMSO), room temperature to 50°C | Piperidine derivatives with substituted groups (e.g., -OH, -NH₂, -OR) |

| Solvolysis | Hydrolysis under acidic/basic conditions, generating a piperidine alcohol | H₂O, HCl, or NaOH; elevated temperatures | [(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |

Key Observations :

-

The deuterium labeling at specific positions (e.g., methyl group and piperidine ring) enhances isotopic stability, critical for tracking reactions in complex matrices .

-

Steric hindrance from the benzyl and fluorophenyl substituents may favor SN1 over SN2 mechanisms, though experimental confirmation is needed .

Hydrolysis of the Sulfonate Ester

The methylsulfonate group undergoes hydrolysis to form a hydroxymethyl derivative, a critical intermediate in metabolic pathways.

| Reaction Type | Mechanism | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | Protonation of the sulfonate oxygen, followed by nucleophilic attack by water | HCl, reflux at 100°C | [(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |

| Basic Hydrolysis | Deprotonation of the sulfonate group, leading to elimination of the leaving group | NaOH, aqueous ethanol | Same product as above |

Application :

-

This reaction generates a hydroxymethyl derivative (Paroxetine Impurity H), a known metabolite in antidepressant studies .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are potential sites for further functionalization.

| Reaction Type | Mechanism | Conditions | Products |

|---|---|---|---|

| Alkylation/Acylation | Electrophilic attack at the nitrogen or α-carbons | Alkyl halides, acyl chlorides; basic conditions | N-Alkylated or N-acylated derivatives |

| Oxidation | Oxidation of the piperidine ring to form N-oxides or lactams | Oxidizing agents (e.g., H₂O₂, mCPBA) | Piperidine N-oxide derivatives |

Challenges :

-

The bulky benzyl and fluorophenyl groups may hinder direct nitrogen alkylation due to steric effects .

Deuterium Exchange and Isotopic Effects

The deuterium labeling at four positions (methyl group and piperidine ring) influences reaction kinetics.

| Reaction Type | Mechanism | Conditions | Effect |

|---|---|---|---|

| Kinetic Isotope Effect | Slower reaction rates due to deuterium’s higher mass and bond strength | Relevant to substitution/hydrolysis | Enhanced stability in mass spectrometry |

Application :

-

Enables precise quantification in proteomics and metabolic studies by reducing interference from non-deuterated analogs .

Stability and Decomposition

The compound’s stability is influenced by reaction conditions and functional groups.

| Condition | Outcome |

|---|---|

| High pH | Accelerated hydrolysis of the sulfonate group |

| High Temperature | Potential decomposition to smaller fragments (e.g., benzyl groups, piperidine rings) |

Scientific Research Applications

Synthetic Chemistry

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable for:

- Formation of Piperidine Derivatives: The compound can be utilized to create various piperidine-based pharmaceuticals, including antidepressants like paroxetine.

- Mechanistic Studies: Researchers employ this compound to study reaction mechanisms and kinetics in organic synthesis, aiding in the understanding of chemical reactivity and stability.

Biochemical Research

In biological contexts, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 plays roles such as:

- Enzyme Substrate Interaction Studies: The compound acts as a probe to investigate enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms .

- Development of Biochemical Assays: It is utilized in creating assays that measure biological activity or the presence of specific biomolecules, which can be crucial for drug discovery and development .

Pharmaceutical Development

The compound's role as an intermediate in pharmaceutical synthesis is critical:

- Antidepressant Synthesis: It is integral to the production of selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, which are widely used to treat depression and anxiety disorders .

- Drug Formulation Studies: Its properties allow researchers to explore various formulation strategies for drugs that require specific pharmacokinetic profiles .

Case Study 1: Synthesis of Paroxetine

A notable application of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is its use in synthesizing paroxetine. Researchers have demonstrated that by utilizing this compound as an intermediate, they can achieve higher yields and purities in the final product. The synthesis involves multiple steps where the sulfonate group facilitates nucleophilic substitution reactions essential for constructing the piperidine framework .

Case Study 2: Enzyme Inhibition Studies

In a study focused on enzyme kinetics, trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 was employed to investigate the inhibition patterns of certain enzymes involved in neurotransmitter metabolism. The findings revealed that this compound could effectively modulate enzyme activity, providing valuable data for developing new therapeutic agents targeting similar pathways .

Mechanism of Action

The mechanism of action of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it helps to synthesize. For instance, in the synthesis of paroxetine, it contributes to the inhibition of serotonin reuptake, thereby exerting antidepressant effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 with analogs:

Key Differences and Implications

Functional Groups and Reactivity: The methylsulfonate group in the target compound enhances its leaving-group capability compared to the hydroxymethyl group in its non-deuterated analog (trans1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol), making it more reactive in nucleophilic substitution reactions . The carboxylate ester in Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate () offers distinct solubility and hydrolysis profiles, favoring its use as a prodrug intermediate .

Deuterium Labeling: The d4 labeling in the target compound reduces metabolic clearance compared to non-deuterated analogs, a critical advantage in tracer studies for drug metabolism .

Biological Activity :

- Pyrazole derivatives () exhibit planar dihedral angles (4.6–10.5°) between the pyrazole and fluorophenyl rings, influencing crystallinity and bioavailability, whereas piperidine-based analogs like the target compound prioritize conformational flexibility .

Pharmaceutical Relevance :

- The calcium salt in highlights the importance of salt forms in optimizing solubility and stability for active pharmaceutical ingredients (APIs), a contrast to the neutral sulfonate ester in the target compound .

Research Findings and Analytical Considerations

- Synthetic Pathways: The synthesis of pyrazole derivatives () involves chalcone condensation with hydrazine, whereas the target compound likely requires deuterated reagents or isotopic exchange .

Similarity Assessment :

- Despite shared piperidine-fluorophenyl backbones, functional group diversity (e.g., sulfonate vs. hydroxymethyl) leads to divergent physicochemical and biological behaviors, underscoring the limitations of structural similarity in virtual screening () .

Biological Activity

Trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is a synthetic compound notable for its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and a fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 381.5 g/mol. This compound is particularly interesting due to its deuterated nature, which enhances its utility in various analytical techniques, especially in proteomics and metabolic studies.

The presence of the sulfonate group in trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 allows for nucleophilic substitution reactions, while the piperidine ring can participate in electrophilic aromatic substitution due to the electron-donating effects of the benzyl and fluorophenyl substituents. Additionally, hydrolysis can occur under acidic or basic conditions, potentially leading to the formation of various piperidine derivatives.

Biological Activity

While specific biological activity data on trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of piperidine are commonly found in various therapeutic agents, including antidepressants and antipsychotics. The fluorophenyl group may enhance lipophilicity and bioactivity, potentially influencing receptor interactions and metabolic stability .

The mechanism of action for trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 likely involves interactions with specific molecular targets such as receptors or enzymes. Binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and biological system being studied .

Comparative Analysis with Similar Compounds

Trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can be compared with other structurally similar compounds:

| Compound Name | Key Differences | Potential Biological Implications |

|---|---|---|

| trans-1-Benzyl-4-(4-fluorophenyl)piperidine | Lacks methylsulfonate group | May exhibit different reactivity and biological activity |

| trans-1-Benzyl-4-(4-chlorophenyl)-3-methylsulfonatepiperidine | Contains chlorophenyl instead of fluorophenyl | Differences in chemical properties and interactions |

| trans-1-Benzyl-4-(4-fluorophenyl)-3-methylpiperidine | Lacks sulfonate group | Altered solubility and reactivity |

Case Studies and Research Findings

Research involving trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 often focuses on its binding affinities with various biological targets. Techniques such as radiolabeling and mass spectrometry are commonly employed to study these interactions .

One relevant case study examined the pharmacokinetics of piperidine derivatives, highlighting how modifications in substituent groups can significantly impact drug metabolism and efficacy. Such studies suggest that trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 may possess unique properties that warrant further investigation in drug development contexts .

Q & A

Q. What are the critical steps in synthesizing trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 to ensure stereochemical integrity?

- Methodological Answer : The synthesis requires precise control of reaction conditions to maintain stereochemical configuration. Key steps include:

- Stereoselective alkylation : Use chiral auxiliaries or enantiopure precursors to establish the trans-configuration at the piperidine ring. Example protocols for similar compounds involve Mitsunobu reactions or asymmetric hydrogenation .

- Deuterium incorporation : Introduce deuterium at specific positions via deuterated reagents (e.g., D₂O or deuterated benzyl halides) under anhydrous conditions to avoid isotopic dilution .

- Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization to isolate the desired stereoisomer. X-ray crystallography (as in ) should validate stereochemistry post-synthesis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) to resolve splitting patterns from fluorine and deuterium. ²H NMR quantifies isotopic purity.

- LC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (e.g., Chromolith columns) confirms molecular weight and detects impurities. Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) for optimal retention .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involved in synthesizing this compound?

- Methodological Answer :

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to map energy profiles for key steps like sulfonate esterification or deuterium exchange. Tools like Gaussian or ORCA can simulate transition states .

- Isotope effect modeling : Predict deuterium’s impact on reaction kinetics using software like Schrödinger’s Jaguar. Compare computed vs. experimental isotope effects to validate mechanisms .

Q. What experimental strategies resolve contradictions between NMR and X-ray data in stereochemical assignments?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect rotational barriers or conformational exchange that may obscure stereochemical signals. Variable-temperature NMR experiments clarify dynamic behavior.

- Overhauser effect (NOESY) : Identify spatial proximity of protons to distinguish axial/equatorial substituents.

- Cross-validation : Correlate computational predictions (e.g., molecular docking) with X-ray data to resolve ambiguities, as seen in ’s structural analysis .

Q. How should researchers design experiments to study deuterium isotope effects in biological or catalytic systems using this compound?

- Methodological Answer :

- Kinetic isotope effect (KIE) assays : Compare reaction rates (e.g., enzymatic hydrolysis) between deuterated and non-deuterated analogs. Use stopped-flow techniques for rapid kinetics.

- Isotopic labeling control : Ensure deuterium is retained at the target position under experimental conditions (e.g., pH, temperature) via periodic LC-MS analysis .

Methodological Optimization Questions

Q. What statistical approaches optimize reaction conditions for scaling up synthesis while maintaining yield and stereopurity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .

Q. How can membrane separation technologies improve purification of this deuterated compound?

- Methodological Answer :

- Nanofiltration : Use membranes with molecular weight cutoffs (MWCO) tailored to retain the compound while removing smaller impurities (e.g., unreacted precursors).

- Chiral membrane chromatography : Leverage enantioselective membranes (e.g., cyclodextrin-functionalized) for stereochemical purification, as outlined in membrane technology research .

Data Integrity and Safety

Q. What protocols ensure data reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic lab notebooks (ELNs) : Document synthesis parameters (e.g., reagent lot numbers, humidity) to minimize batch-to-batch variability.

- Open-source validation : Share raw spectral data (e.g., via Zenodo) for peer validation. Reference standards should align with pharmacopeial assays (e.g., USP methods) .

Q. What safety protocols are critical when handling deuterated sulfonate esters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.